3-(3,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone
Overview
Description
The compound 3-(3,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone is a chemical that has not been directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated. For instance, the molecular structure and properties of (E)-2-([3,4-dimethylphenyl)imino]methyl)-3-methoxyphenol have been explored, which shares the 3,4-dimethylphenyl feature . This related compound has been studied for its spectroscopic properties and molecular structure, providing insights into the behavior of compounds with similar structural elements.
Synthesis Analysis
Molecular Structure Analysis
While the exact molecular structure of 3-(3,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone is not provided, the structure of a related compound, anti-3′,4′-difluoro-2-hydroxyiminopropiophenone, has been determined to be monoclinic with specific crystallographic parameters . The molecule can be described by three planes defined by different groups within the molecule, which are twisted with respect to each other. This information suggests that the molecular structure of 3-(3,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone would also be complex, with a potential for intramolecular interactions and steric effects influencing its geometry.
Chemical Reactions Analysis
The chemical reactivity of 3-(3,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone can be inferred from studies on similar compounds. For example, the presence of imino and methoxy groups in the related compound suggests the possibility of tautomerism and the existence of intramolecular hydrogen bonds . These functional groups can participate in various chemical reactions, such as nucleophilic addition or substitution, depending on the surrounding chemical environment and the presence of other reactive sites on the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(3,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone would likely be influenced by its molecular structure. The related compound's spectroscopic properties, including vibrational frequencies and electronic transitions, have been studied using experimental techniques and density functional theory (DFT) . The presence of trifluoromethyl and dimethylphenyl groups in the compound of interest would contribute to its electronic properties and could affect its solubility, boiling point, and stability. The compound's reactivity could be further analyzed using methods such as NBO, NPA, and MEP to understand its charge distribution and potential reactive sites.
Scientific Research Applications
Electroactive Polymer Synthesis :
- Electro-oxidative polymerization of related compounds, like 3,5-dimethylthiophenol, has been explored for producing semi-conductive polymer films with applications in electrochemical processes (Yamamoto et al., 1992).
Copolymerization and Material Properties :
- Studies have investigated the copolymerization of compounds similar to 3-(3,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone, leading to materials with specific mechanical and chemical properties (Wei et al., 1991).
Chemical Reactions and Mechanisms :
- Research on the chemical reactions involving similar dimethylphenol compounds provides insights into their behavior in various solvents, which can inform the use of 3-(3,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone in synthetic chemistry (Jackman et al., 1991).
Synthesis of Advanced Materials :
- The synthesis of advanced materials, such as poly(arylene ether sulfone) anion exchange membranes, utilizes compounds with similar structural features, highlighting potential applications in membrane technology and ion exchange processes (Shi et al., 2017).
Biodegradation Studies :
- Research on the biodegradation of phenolic mixtures, including compounds structurally related to 3-(3,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone, contributes to understanding its environmental impact and degradation pathways (Tomei & Annesini, 2008).
Electronic and Optical Applications :
- Donor-substituted triazines, synthesized using compounds similar to 3-(3,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone, have been investigated for use in organic light-emitting diodes, indicating potential applications in electronic devices (Rothmann et al., 2010).
Safety And Hazards
The specific safety and hazard information for this compound is not available in the search results. However, similar compounds can pose various risks, depending on their specific structure and functional groups. It’s always important to handle chemical compounds with appropriate safety measures9101112.
Future Directions
The future directions for the study of this compound are not available in the search results. However, similar compounds are often studied for their potential applications in various fields, such as medicine, materials science, and chemical synthesis13.
Please note that this is a general analysis based on the structure of the compound and similar compounds. For a comprehensive analysis of this specific compound, more detailed information or studies would be needed. Always follow safety guidelines when handling chemical compounds.
properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O/c1-12-6-7-14(10-13(12)2)8-9-17(22)15-4-3-5-16(11-15)18(19,20)21/h3-7,10-11H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONALJYLLGMZMRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644855 | |
Record name | 3-(3,4-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
CAS RN |
898779-63-0 | |
Record name | 1-Propanone, 3-(3,4-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898779-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3,4-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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